N'-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C31H26N4O3 and a molecular weight of 502.578 g/mol . This compound is part of a class of hydrazides and is often used in early discovery research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide with 3-(benzyloxy)-4-methoxybenzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery
Properties
Molecular Formula |
C31H26N4O3 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C31H26N4O3/c1-37-28-15-10-21(16-29(28)38-19-20-6-3-2-4-7-20)18-32-35-31(36)27-17-26(33-34-27)24-14-13-23-12-11-22-8-5-9-25(24)30(22)23/h2-10,13-18H,11-12,19H2,1H3,(H,33,34)(H,35,36)/b32-18+ |
InChI Key |
YYLONSKSYKGYGW-KCSSXMTESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5)OCC6=CC=CC=C6 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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